4-(2-Trifluoromethyl-4-chlorophenyl)pyridine
CAS No.: 1214324-15-8
Cat. No.: VC2638074
Molecular Formula: C12H7ClF3N
Molecular Weight: 257.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214324-15-8 |
|---|---|
| Molecular Formula | C12H7ClF3N |
| Molecular Weight | 257.64 g/mol |
| IUPAC Name | 4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine |
| Standard InChI | InChI=1S/C12H7ClF3N/c13-9-1-2-10(8-3-5-17-6-4-8)11(7-9)12(14,15)16/h1-7H |
| Standard InChI Key | AEJRZRDZWYMZNE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=NC=C2 |
| Canonical SMILES | C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=NC=C2 |
Introduction
Chemical Properties
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is characterized by the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 1214324-15-8 |
| Molecular Formula | C12H7ClF3N |
| Molecular Weight | 257.64 g/mol |
| Classification | Heterocyclic aromatic compound, Trifluoromethylated pyridine |
| Appearance | Not specifically documented in available literature |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, THF, and DMSO |
The structure features a pyridine ring directly connected to a phenyl ring containing both a trifluoromethyl group and a chlorine atom, creating a molecule with distinct electronic properties. The trifluoromethyl group is strongly electron-withdrawing, which affects the electron density distribution throughout the molecule. This characteristic influences the compound's reactivity in various chemical transformations and its potential interactions with biological systems.
The presence of the chlorine atom provides an additional site for potential functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions, making this compound versatile as a synthetic building block.
Applications and Uses
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine has several potential applications based on its structural features and the known uses of similar compounds:
Pharmaceutical Intermediates
The compound can serve as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). Trifluoromethylated heterocycles are extensively used in drug discovery due to their enhanced metabolic stability and lipophilicity. The specific arrangement of substituents in this molecule makes it potentially useful in developing compounds with activity against various biological targets.
Building Block in Medicinal Chemistry
Fluorinated heterocycles like 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine are important building blocks in medicinal chemistry. The trifluoromethyl group often improves drug-like properties by:
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Increasing lipophilicity and membrane permeability
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Enhancing metabolic stability by blocking sites of oxidative metabolism
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Improving binding affinity to target proteins through hydrophobic interactions
Agrochemical Development
Similar trifluoromethylated pyridines are "studied for their role as intermediates in the synthesis of various biologically active compounds, particularly in the development of pesticides and pharmaceuticals". The unique electronic properties of 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine could make derivatives of this compound effective as agrochemical agents.
Ligand Chemistry
Pyridine derivatives are commonly used as ligands in coordination chemistry and catalysis. The electronic properties imparted by the trifluoromethyl and chloro substituents could make 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine suitable for specific catalytic applications where electronic tuning of the ligand is important.
Reactivity and Mechanism of Action
The reactivity of 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is largely determined by the electronic effects of its functional groups:
Effect of Trifluoromethyl Group
The trifluoromethyl group is strongly electron-withdrawing, which affects the electronics of the attached phenyl ring. This group can:
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Stabilize negative charges in chemical reactions
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Decrease electron density in the aromatic system
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Influence the orientation and rate of electrophilic aromatic substitution reactions
Chlorine Substituent Reactivity
The chlorine atom on the phenyl ring provides a site for potential nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule. This reactivity is particularly valuable when using the compound as a synthetic intermediate.
Spectroscopic Analysis
While comprehensive spectroscopic data specifically for 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is limited in the available literature, characteristic spectral properties can be inferred based on its structure and data from related compounds:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum would be expected to show characteristic aromatic signals in the δ 7-9 ppm range, with distinct coupling patterns reflecting the different environments of the protons in both the pyridine and phenyl rings. For similar compounds, such as 2-(2-chlorophenyl)-4-(trifluoromethyl)pyridine, the pyridine protons show characteristic peaks, with "1H NMR (400 MHz, C6D6) δ 8.41 (d, J = 5.1 Hz, 1H), 7.67 (s, 1H)" .
The 13C NMR spectrum would feature signals for the aromatic carbons in the δ 120-160 ppm range, with the carbon bearing the trifluoromethyl group appearing as a quartet due to C-F coupling. The trifluoromethyl carbon itself would typically appear around δ 120-125 ppm as a quartet with a large coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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C=N stretching in the pyridine ring (approximately 1580-1600 cm-1)
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Aromatic C=C stretching (approximately 1400-1600 cm-1)
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C-F stretching from the trifluoromethyl group (approximately 1100-1350 cm-1)
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C-Cl stretching (approximately 700-800 cm-1)
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak at m/z 257, corresponding to the molecular weight, with a characteristic isotope pattern due to the presence of chlorine (approximately 3:1 ratio for M+ and M+2 peaks).
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